N-(5-sulfamoylquinolin-8-yl)acetamide
Description
Properties
CAS No. |
89837-51-4 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N-(5-sulfamoylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3S/c1-7(15)14-9-4-5-10(18(12,16)17)8-3-2-6-13-11(8)9/h2-6H,1H3,(H,14,15)(H2,12,16,17) |
InChI Key |
UDUCLUPPEQGIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 5 Sulfamoylquinolin 8 Yl Acetamide
Established Synthetic Routes for N-(5-sulfamoylquinolin-8-yl)acetamide and Related Analogues
The construction of this compound is not typically a single-pot reaction but rather a synthetic sequence that builds upon the quinoline (B57606) scaffold. The key steps involve the carefully orchestrated introduction of the sulfamoyl and acetamide (B32628) functionalities at specific positions of the quinoline ring.
Strategies for Quinoline Scaffold Functionalization
The quinoline ring system is a privileged scaffold in medicinal chemistry, and numerous methods for its functionalization have been developed. slideshare.net These can be broadly categorized into classical and modern approaches.
Classical Methods: Traditional syntheses of functionalized quinolines often begin with the construction of the quinoline ring itself, using methods like the Skraup, Doebner-von Miller, or Combes syntheses. These methods allow for the incorporation of initial substituents that can then be further modified. For instance, starting with a substituted aniline (B41778) or a β-ketoester can introduce functional handles onto the carbocyclic or heterocyclic ring of the quinoline system.
Modern Methods: More recently, transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization have become powerful tools for the direct and selective modification of the quinoline scaffold. rsc.org These methods offer greater efficiency and atom economy. For example, palladium-catalyzed reactions can be employed to introduce various substituents at specific positions of the quinoline ring. rsc.org
Introduction of Sulfamoyl and Acetamide Moieties
The introduction of the sulfamoyl (-SO₂NH₂) and acetamide (-NHCOCH₃) groups onto the quinoline core is a critical part of the synthesis.
Introduction of the Sulfamoyl Group: A common strategy for introducing a sulfamoyl group at the C5 position of the quinoline ring begins with the sulfonation of a suitable quinoline precursor. For example, 8-hydroxyquinoline (B1678124) can be treated with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. nih.govresearchgate.net This sulfonyl chloride is a key intermediate that can then be reacted with ammonia (B1221849) or an appropriate amine to form the corresponding sulfonamide. nih.govresearchgate.net
Introduction of the Acetamide Group: The acetamide group is typically introduced by the acetylation of an amino group. In the context of this compound, this would involve the acetylation of an 8-aminoquinoline (B160924) derivative. wikipedia.org The synthesis of 8-aminoquinoline itself can be achieved through methods such as the reduction of 8-nitroquinoline (B147351). wikipedia.org The acetylation reaction is generally straightforward, often employing acetyl chloride or acetic anhydride (B1165640) in the presence of a base. rsc.org
A plausible synthetic pathway for this compound would therefore involve the following key steps:
Nitration of quinoline to produce 8-nitroquinoline.
Sulfonation of 8-nitroquinoline to introduce the sulfonyl chloride group at the C5 position.
Amination of the sulfonyl chloride to form the sulfonamide.
Reduction of the nitro group at the C8 position to an amino group.
Acetylation of the 8-amino group to yield the final product, this compound.
Advanced Synthetic Techniques and Optimization
To improve the efficiency and yield of the synthesis of quinoline derivatives, advanced techniques are often employed. These can include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for various steps in the synthetic sequence.
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved safety and scalability.
High-throughput screening: This methodology can be used to rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation.
Optimization of the synthesis of related quinoline derivatives has been reported, focusing on aspects such as catalyst selection, reaction temperature, and reagent stoichiometry to maximize product yield and minimize side reactions.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues of this compound are driven by the desire to explore the structure-activity relationship (SAR) and to develop compounds with improved properties.
Rational Design Principles for Structural Modification
The rational design of new analogues is guided by an understanding of how different structural features might influence the compound's biological activity. Key areas for modification on the this compound scaffold include:
The Sulfamoyl Group: The sulfonamide moiety can be modified by substituting the hydrogen atoms on the nitrogen with various alkyl or aryl groups. This can alter the compound's polarity, solubility, and ability to form hydrogen bonds.
The Acetamide Group: The acetyl group can be replaced with other acyl groups to probe the effect of steric bulk and electronic properties at this position.
Synthetic Approaches to Novel this compound Derivatives
The synthesis of novel derivatives follows similar principles to the synthesis of the parent compound, with modifications introduced at appropriate stages.
For example, to create analogues with different substituents on the sulfonamide nitrogen, the key intermediate, 8-aminoquinoline-5-sulfonyl chloride, would be reacted with a range of primary or secondary amines instead of ammonia. nih.govresearchgate.netmdpi.com
To generate derivatives with modifications to the acetamide group, the intermediate 8-amino-5-quinolinesulfonamide would be acylated with different acid chlorides or anhydrides.
Structure Activity Relationship Sar Studies of N 5 Sulfamoylquinolin 8 Yl Acetamide
Elucidation of Key Structural Features for Biological Activity
The quinoline (B57606) nucleus is a cornerstone of the molecule's activity, and its modification is a key strategy in SAR studies. who.int The position and nature of substituents on the quinoline ring can drastically alter the biological efficacy of the compound.
For instance, in the related 8-aminoquinoline (B160924) class of antimalarial drugs, the presence of an oxygen-containing substituent, specifically a methoxy (B1213986) group, at the C6 position has been shown to enhance activity. Conversely, introducing substituents at the C7 position generally leads to a decrease or loss of activity. who.int Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the introduction of halogen atoms, such as chlorine, at positions C5 and C7 can be beneficial for antibacterial activity. mdpi.com
In a series of 5-aryl-8-aminoquinoline derivatives, the electronic properties of the substituent on the 5-phenyl ring were found to be critical. Compounds with electron-donating groups, like methoxy or methyl, exhibited superior activity against Plasmodium falciparum compared to those with electron-withdrawing groups. researchgate.net Furthermore, research on quinoline-based carbonic anhydrase inhibitors has highlighted that substitutions on the quinoline ring with groups like -CH₃, -OCH₃, -Cl, and di-CF₃ can modulate inhibitory activity by influencing hydrophobic interactions within the enzyme's active site. nih.gov These findings suggest that similar modifications to the N-(5-sulfamoylquinolin-8-yl)acetamide scaffold could fine-tune its biological profile.
The sulfamoyl group (-SO₂NH₂) at the C5 position is a critical determinant of activity, particularly for targets like carbonic anhydrases where it can coordinate with the active site zinc ion. nih.govresearchgate.net The primary (unsubstituted) sulfonamide is often crucial for this interaction.
SAR studies on other quinoline-sulfonamides have explored the impact of modifying this group. For example, a series of quinoline-8-sulfonamides were designed as potential inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy. mdpi.com In another study, quinoline-8-sulfamoyl carbamates and sulfamides were synthesized. researchgate.netnih.gov This involved derivatizing the sulfamoyl nitrogen with various carbamate (B1207046) and sulfamide (B24259) moieties. The results indicated that these modifications significantly impacted the inhibitory potency against different carbonic anhydrase isoforms. Specifically, the compound 2-phenylpropyl (N-(quinolin-8-yl)sulfamoyl)carbamate was identified as a potent inhibitor of the tumor-associated hCA IX isoform. researchgate.netnih.gov
The position of the sulfamoyl group is also a key factor. In a study of 4-anilinoquinoline-based sulfonamides, regioisomers with the sulfonamide group at the para-, meta-, and ortho-positions of the anilino ring were synthesized. The para- and meta-substituted derivatives generally displayed the most potent inhibitory activity against cancer-related carbonic anhydrase isoforms hCA IX and hCA XII. nih.gov This underscores the importance of the spatial arrangement of the sulfonamide group relative to the rest of the molecule for optimal target engagement.
The N-acetamide group at the C8 position (-NHCOCH₃) plays a significant role in orienting the molecule for biological interactions and provides a vector for further structural modifications. researchgate.net The amide bond itself can participate in hydrogen bonding with biological targets.
Studies on N-(quinolin-8-yl)acetamide derivatives, which lack the C5-sulfamoyl group, provide insight into the role of this moiety. researchgate.net Research on other acetamide-containing scaffolds has shown that substitution on the acetamide (B32628) nitrogen can be a fruitful strategy for optimizing activity. For example, a study on pyrazolopyrimidine-based ligands revealed that N,N-disubstitution of the terminal acetamide allowed for the introduction of diverse chemical groups without compromising binding affinity for the translocator protein (TSPO). researchgate.net This suggests that the acetamide nitrogen of this compound could be a valuable point for introducing substituents to modulate properties like solubility, cell permeability, and target affinity.
Furthermore, replacing the acetamide group with other linkers or functional groups is a common strategy in medicinal chemistry to explore new interactions with a biological target.
Stereochemical Considerations in this compound Analogues
Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit different potencies, efficacies, and metabolic profiles. While this compound itself is not chiral, the introduction of chiral centers into its analogues through modification can impart stereochemical dependencies on their activity.
For example, the introduction of a chiral side chain on the acetamide or sulfamoyl nitrogen, or the addition of a chiral substituent to the quinoline core, would result in enantiomers or diastereomers. The differential interaction of these stereoisomers with their biological targets would be a critical aspect of their SAR.
In the broader context of quinoline-containing drugs, stereochemistry is known to be crucial. For the antimalarial drug mefloquine, which has two chiral centers, the absolute stereochemistry has a profound impact on its activity and has been unequivocally determined. nih.gov In another example involving brassinosteroid analogues, the configuration at the C22 position was shown to influence the compound's growth-promoting activity. mdpi.com These cases highlight the general principle that the three-dimensional arrangement of a molecule is fundamental to its interaction with chiral biological macromolecules like enzymes and receptors. Therefore, should chiral analogues of this compound be synthesized, a thorough evaluation of the activity of individual stereoisomers would be necessary to fully understand the SAR.
Molecular Mechanisms and Biological Targets of N 5 Sulfamoylquinolin 8 Yl Acetamide
Identification of Putative Molecular Targets
The identification of potential molecular targets for N-(5-sulfamoylquinolin-8-yl)acetamide has been guided by its structural features, which are common to other biologically active compounds. Research has predominantly focused on its enzyme inhibition capabilities.
Enzyme Inhibition Studies
Pyruvate (B1213749) Kinase M2 (PKM2): A significant body of research points towards the M2 isoform of pyruvate kinase (PKM2) as a key target for quinoline-8-sulfonamide (B86410) derivatives. nih.govnih.gov PKM2 is a critical enzyme in the glycolytic pathway, particularly in cancer cells, where it regulates the switch between energy production and the synthesis of biomolecules necessary for cell proliferation. nih.govnih.gov
Studies on a series of 8-quinolinesulfonamide derivatives have shown that these compounds can modulate PKM2 activity. nih.gov For instance, one study identified a potent modulator from this class, designated as compound 9a, which demonstrated the ability to reduce intracellular pyruvate levels in A549 lung cancer cells. nih.gov This finding suggests that by interacting with PKM2, these compounds can influence cancer cell metabolism. The modulation of PKM2 by such compounds can either activate or inhibit the enzyme, both of which can be detrimental to cancer cell survival depending on the specific context. nih.gov
The general structure of quinoline-8-sulfonamides has been recognized for its potential to interact with the PKM2 protein, highlighting the therapeutic promise of this class of compounds in targeting cancer metabolism. nih.gov
ADAMTS-5: The enzyme ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5) is another putative target. This enzyme plays a crucial role in the degradation of aggrecan, a major component of cartilage, and is implicated in the pathology of osteoarthritis. Research on N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors has demonstrated that compounds with a quinoline-acetamide scaffold can exhibit potent inhibitory activity against ADAMTS-5. This suggests that this compound, which contains a similar structural motif, may also function as an inhibitor of this enzyme.
Urease: While direct studies on this compound are not available, the broader classes of sulfonamides and acetamides have been investigated as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The general structural features of this compound make it a candidate for urease inhibition, although specific experimental validation is required.
Receptor Binding Profiling
Currently, there is no specific public data available on the receptor binding profile of this compound.
Cellular and Subcellular Mechanisms of Action
The cellular and subcellular mechanisms of this compound are inferred from its effects on its putative molecular targets. By inhibiting PKM2, the compound is expected to exert its effects primarily within the cytoplasm, where glycolysis takes place.
The modulation of PKM2 activity can lead to a shift in cellular metabolism. Specifically, inhibition of PKM2 can disrupt the high glycolytic rate characteristic of many cancer cells, a phenomenon known as the Warburg effect. nih.gov This disruption can lead to a decrease in the production of ATP and essential biosynthetic precursors, ultimately impacting cell viability and proliferation. nih.gov Studies on related quinoline-8-sulfonamide derivatives have shown a significant reduction in the number of cancer cells, indicating a potent anti-proliferative effect. nih.gov
Furthermore, some studies suggest that PKM2 can translocate to the nucleus and act as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation and survival. nih.gov Therefore, inhibitors of PKM2 could potentially interfere with these non-metabolic functions as well.
Modulation of Biological Pathways
The primary biological pathway modulated by this compound, based on current understanding, is the glycolysis pathway . By targeting PKM2, this compound can directly influence the rate of glycolysis. nih.govnih.gov This has significant implications for cancer cells, which are heavily reliant on this pathway for their growth and survival. nih.gov
The inhibition of PKM2 leads to a bottleneck in the glycolytic pathway, causing a buildup of upstream metabolites. This can force the cell to reroute these metabolites into other biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, or lead to cellular stress and apoptosis. Research on a related quinoline-8-sulfonamide derivative has confirmed its ability to reduce intracellular pyruvate levels, a direct consequence of PKM2 inhibition, and subsequently impact cancer cell viability. nih.gov
Beyond glycolysis, the inhibition of ADAMTS-5 by quinoline-acetamide derivatives suggests a potential role in modulating pathways related to extracellular matrix degradation, which is central to the pathology of osteoarthritis.
It is important to note that the understanding of the modulation of other signaling pathways by this compound is still in its early stages and requires further investigation. The complex interplay of metabolic and signaling pathways means that targeting a central enzyme like PKM2 could have far-reaching effects on various cellular processes. nih.govnih.gov
Preclinical Pharmacological Investigations of N 5 Sulfamoylquinolin 8 Yl Acetamide
In Vitro Pharmacological Profiling
Cell-based Assays for Efficacy Assessment
No publicly available studies were identified that have evaluated the efficacy of N-(5-sulfamoylquinolin-8-yl)acetamide in cell-based assay models.
Enzyme Kinetics Studies of Target Interactions
There is no available information from enzyme kinetics studies to elucidate the specific molecular targets or the nature of the interaction of this compound with any biological enzymes.
In Vitro Metabolic Stability and Metabolite Identification Using Liver Microsomes, Hepatocytes, and S9 Fractions
Investigations into the metabolic stability of this compound using standard in vitro systems such as liver microsomes, hepatocytes, or S9 fractions have not been reported in the scientific literature. Consequently, there is no data on its metabolic pathways or the identity of any potential metabolites.
In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems
There are no published preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in any animal models.
Preclinical Pharmacokinetics in Rodent and Non-Rodent Species (e.g., mice, rats, dogs)
Data regarding the pharmacokinetic profile of this compound, including parameters such as half-life, clearance, volume of distribution, and bioavailability, in rodent or non-rodent species, is not available in the public domain.
Interspecies Differences in Drug Metabolism and Disposition
The study of interspecies differences in drug metabolism and disposition is critical in preclinical research. It helps in understanding how a compound like this compound is absorbed, distributed, metabolized, and excreted (ADME) in various animal models, which is essential for extrapolating findings to humans. These studies typically involve administering the compound to different species (e.g., rodents, canines, and non-human primates) and analyzing biological samples.
Key metabolic pathways investigated include Phase I reactions (such as oxidation, reduction, and hydrolysis) and Phase II reactions (such as glucuronidation, sulfation, and acetylation). The enzymes responsible for these transformations, primarily the cytochrome P450 (CYP) superfamily for Phase I, can vary significantly in their expression and activity levels across species. This can lead to different metabolic profiles, affecting both the efficacy and potential toxicity of the compound.
For instance, the rate of metabolism can differ substantially. A compound might be rapidly metabolized in rats but slowly in dogs, leading to different plasma concentration-time profiles and exposure levels. The disposition of the compound, including its accumulation in specific tissues and its primary route of elimination (renal or biliary), is also a key area of investigation.
Table 1: Illustrative Data on Interspecies Metabolic Profiling of a Hypothetical Compound
| Species | Major Metabolite(s) | Primary Metabolic Pathway | Plasma Half-life (hours) |
| Mouse | Hydroxylated derivative | CYP3A-mediated oxidation | 1.5 |
| Rat | Glucuronide conjugate | UGT1A1-mediated glucuronidation | 2.8 |
| Dog | N-dealkylated metabolite | CYP2D-mediated dealkylation | 6.2 |
| Monkey | Unchanged drug and sulfated conjugate | Limited metabolism, sulfation | 8.5 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Pharmacodynamic Markers in Animal Models
Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate the effect of a drug on the body. In preclinical animal models, identifying and validating PD markers is crucial for establishing a dose-response relationship and for predicting clinical efficacy. These markers can be molecular, cellular, or physiological changes that are linked to the mechanism of action of the compound.
For a compound like this compound, the selection of PD markers would depend on its intended therapeutic target. For example, if the compound is an enzyme inhibitor, a relevant PD marker could be the measurement of the activity of that enzyme in target tissues following drug administration. Alternatively, changes in the expression levels of specific genes or proteins that are downstream of the drug's target could also serve as robust PD markers.
These markers are evaluated in animal models of a specific disease. The modulation of the PD marker should correlate with the desired therapeutic outcome in these models. This provides evidence that the drug is engaging its target and eliciting a biological response that is likely to be beneficial.
Table 2: Example of Pharmacodynamic Marker Assessment in a Hypothetical Animal Study
| Animal Model | Tissue/Fluid | Pharmacodynamic Marker | Observed Change |
| Murine model of inflammation | Paw tissue | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) | Dose-dependent decrease |
| Xenograft tumor model | Tumor tissue | Phosphorylation of target kinase | Inhibition of phosphorylation |
| Spontaneously hypertensive rat | Plasma | Angiotensin II levels | Reduction in circulating levels |
| Model of neurodegenerative disease | Cerebrospinal fluid | Concentration of a specific protein aggregate | Lowered concentration |
This table is for illustrative purposes only and does not represent actual data for this compound.
Computational and in Silico Approaches in N 5 Sulfamoylquinolin 8 Yl Acetamide Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding how a ligand, such as N-(5-sulfamoylquinolin-8-yl)acetamide, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Analysis
Molecular docking simulations for quinoline-sulfonamide derivatives have been instrumental in elucidating their mechanism of action. For instance, studies on related compounds as inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in neurological disorders, have revealed specific and crucial interactions within the enzyme's active site. The aromatic rings of the quinoline (B57606) structure are often involved in forming stable π-π stacking interactions with key amino acid residues.
In the context of MAO-A, a significant portion of these derivative molecules form hydrogen bonds with tyrosine residues, specifically TYR444 and TYR69, which are known to be involved in the catalytic activity of the enzyme. This interaction is vital for the inhibitory potential of the compounds. The analysis of these ligand-protein interactions provides a rational basis for the observed biological activity and guides the synthesis of more potent and selective inhibitors. Research on other quinoline-sulfonamide derivatives targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, has also highlighted the importance of the quinoline structure in facilitating strong interactions with the protein target.
| Interacting Residue | Interaction Type | Target Protein |
| TYR444 | Hydrogen Bond | MAO-A |
| TYR69 | Hydrogen Bond | MAO-A |
Binding Affinity Prediction
A key output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target. This is often expressed in terms of binding energy (kcal/mol), where a more negative value indicates a stronger and more stable interaction. For a series of quinoline-sulfonamide derivatives targeting MAO-A, the predicted binding energies have shown a strong correlation with their experimentally determined inhibitory activities. For example, one of the more potent compounds in a studied series exhibited a binding energy of -10.40 kcal/mol, indicating a very strong interaction with the enzyme. Such predictions are invaluable for prioritizing which novel compounds should be synthesized and tested in the laboratory.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex over time, offering insights that are not available from static docking poses.
Conformational Analysis and Stability
MD simulations have been employed to assess the stability of the complex formed between quinoline-sulfonamide derivatives and their target proteins. These simulations, which can span from nanoseconds to microseconds, track the movements of every atom in the system, allowing researchers to observe the conformational changes of both the ligand and the protein upon binding. The stability of the ligand within the binding pocket is a critical indicator of its potential as an effective drug molecule.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) In Silico
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties early in the drug discovery process.
Studies on various quinoline-sulphonamide derivatives have utilized these predictive models to evaluate their drug-likeness. These predictions are based on the compound's chemical structure and involve calculations of various physicochemical properties.
The following table summarizes the kind of ADMET properties that are typically predicted for compounds like this compound and its derivatives.
| Property | Predicted Outcome | Significance |
| Absorption | ||
| Human Intestinal Absorption | Good/Poor | Predicts oral bioavailability |
| Blood-Brain Barrier Penetration | Permeable/Impermeable | Indicates potential for CNS activity |
| Distribution | ||
| Plasma Protein Binding | High/Low | Affects the amount of free drug available |
| Metabolism | ||
| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate/Non-substrate | Indicates route of elimination |
| Toxicity | ||
| AMES Mutagenicity | Mutagenic/Non-mutagenic | Assesses potential to cause DNA mutations |
| hERG Inhibition | Inhibitor/Non-inhibitor | Predicts risk of cardiac toxicity |
In Silico Metabolic Pathway Prediction
The prediction of how a xenobiotic, or foreign compound, will be metabolized by the body is crucial for understanding its efficacy and safety. In silico metabolic pathway prediction tools use algorithms to simulate the biotransformation of a parent compound into its various metabolites. These predictions are typically based on a set of predefined reaction rules derived from extensive experimental data.
For this compound, these tools would predict a series of Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Given its structure, potential Phase I transformations for this compound could include hydroxylation of the quinoline ring or N-deacetylation. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound, likely Phase II reactions would involve sulfation or glucuronidation of the sulfonamide or hydroxylated groups.
A variety of software tools are available for these predictions, each with different strengths. Some are rule-based systems, while others use machine learning or quantum mechanics/molecular mechanics (QM/MM) approaches to predict the most likely sites of metabolism.
Table 1: Examples of In Silico Metabolic Prediction Tools
| Tool Name | Primary Methodology | Key Features |
| BioTransformer | Combines QSAR models and reaction rules. ingentaconnect.com | Predicts both Phase I and Phase II metabolites and identifies the enzymes likely involved. |
| GLORYx | Combination of machine learning and knowledge-based approaches. | Specializes in predicting metabolites for a wide range of xenobiotics, including new psychoactive substances. |
| SyGMa | Rule-based system based on biotransformation rules. ingentaconnect.com | Systematically generates potential Phase I and Phase II metabolites. ingentaconnect.com |
| Meteor Nexus | Knowledge-based expert system. | Contains a large database of metabolic transformations to predict likely metabolites. |
| Pathway Tools | Software environment for creating Pathway/Genome Databases (PGDBs). oup.comsri.com | Can be used to predict metabolic pathways from the annotated genome of an organism. oup.comsri.com |
By using these tools, researchers can generate a suspected metabolite list for this compound, guiding analytical chemists in their search for these compounds in in vitro or in vivo metabolism studies.
Prediction of Drug-Drug Interactions
Drug-drug interactions (DDIs) can lead to adverse events or reduced efficacy when multiple drugs are co-administered. mdpi.com A significant cause of DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govbenthamdirect.com In silico models are critical for flagging potential DDIs early in the drug development pipeline. ingentaconnect.comnih.gov
Computational approaches to predict DDIs for this compound would focus on its potential to act as a substrate, inhibitor, or inducer of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). mdpi.combenthamdirect.com These predictions can be made using several methods:
Ligand-Based Methods: These methods, including Quantitative Structure-Activity Relationship (QSAR) models, use the chemical structure of a compound to predict its likelihood of interacting with a specific CYP enzyme. nih.govbenthamdirect.com
Structure-Based Methods: These approaches use the three-dimensional structures of CYP enzymes. Molecular docking simulations can predict how this compound might bind to the active site of a CYP enzyme, providing insight into its potential as a substrate or inhibitor.
Computer models have been developed to predict DDIs mediated by the seven most important P450 cytochromes with high accuracy. mdpi.com For instance, a model using Pairs of Substances Multilevel Neighborhoods of Atoms (PoSMNA) descriptors has shown an average prediction accuracy of about 92%. mdpi.com Applying such models to this compound could predict whether its co-administration with other drugs would alter their metabolic profiles, thus preventing potential adverse reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.commdpi.comfiveable.me The fundamental principle is that the structure of a molecule determines its properties and, consequently, its biological effects. fiveable.me
To develop a QSAR model for a series of compounds related to this compound, the following steps would be taken:
Data Set Preparation: A group of structurally similar molecules with known biological activities (e.g., inhibitory concentration against a specific enzyme) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.
Model Generation: Statistical methods or machine learning algorithms are used to create a mathematical equation that links the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using both internal and external sets of compounds.
The goal of a QSAR study on this compound would be to understand which structural features are crucial for its activity. This information can then guide the design of new, more potent analogs. jocpr.comfiveable.me
Table 2: Common Classes of Molecular Descriptors in QSAR
| Descriptor Class | Description | Example Descriptors |
| Constitutional | Describe the basic molecular composition and connectivity. | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors. longdom.org |
| Topological | Characterize the 2D representation of the molecule, including branching and shape. | Wiener Index, Kier & Hall Shape Indices. |
| Geometric | Describe the 3D properties of the molecule. | Molecular Surface Area, Molecular Volume. |
| Electronic | Quantify the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO energies, Partial Charges. fiveable.me |
| Hydrophobic | Describe the molecule's lipophilicity. | LogP (Octanol-Water Partition Coefficient). longdom.org |
By identifying the key descriptors that influence activity, a QSAR model can be used to virtually screen new, yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its reactivity and interactions with biological targets. ijarset.com For this compound, these calculations can elucidate several key electronic properties.
One of the most important applications is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) . The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, prone to electrophilic attack) and electron-poor (electropositive, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfamoyl and acetamide (B32628) groups and the nitrogen of the quinoline ring, indicating these as potential sites for hydrogen bonding.
Table 3: Key Electronic Properties from Quantum Chemical Calculations
| Property | Definition | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. youtube.com | Indicates the propensity to donate electrons in reactions or interactions. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. youtube.com | Indicates the propensity to accept electrons from a biological target. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. youtube.com | Relates to the molecule's chemical reactivity and stability. researchgate.net |
| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). ijarset.com | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). ijarset.com | Measures the molecule's tendency to be reduced. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution ( (I-A)/2 ). ijarset.com | Harder molecules are less reactive. |
| Electronegativity (χ) | The power to attract electrons in a bond ( (I+A)/2 ). ijarset.com | Provides insight into the molecule's overall electronic nature. |
These quantum chemical calculations provide a fundamental understanding of the electronic characteristics of this compound, which is essential for rationalizing its interaction with biological macromolecules and for designing derivatives with improved properties.
Analytical Methodologies for N 5 Sulfamoylquinolin 8 Yl Acetamide and Its Metabolites
Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for the structural elucidation of N-(5-sulfamoylquinolin-8-yl)acetamide. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. In a structurally similar compound, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, the chemical shifts in the ¹H NMR spectrum are anticipated to show distinct signals for the aromatic protons on the quinoline (B57606) and phenyl rings, as well as for the amide and sulfonamide protons. sigmaaldrich.com The acetyl methyl group would appear as a singlet in the upfield region. The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbon of the acetamide (B32628) group, and the various aromatic carbons of the quinoline and phenyl moieties. sigmaaldrich.com For instance, in related quinoline-sulfonamide derivatives, the carbon atoms attached to the sulfonamide group (ipso-carbons) are significantly deshielded and appear at chemical shifts of around 142 ppm. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and for obtaining structural information through fragmentation analysis. Under electron impact ionization, this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group, the sulfonamide group, and within the quinoline ring system. Common fragmentation pathways for sulfonamides include the loss of SO₂ and cleavage of the S-N bond. researchgate.net The quinoline moiety itself can undergo characteristic fragmentation, such as the loss of HCN. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent molecule and its fragments, which is crucial for confirming the elemental composition. nih.gov
Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For related quinoline-sulfonamide structures, strong evidence for their formation is provided by IR spectra. researchgate.net Key expected vibrational frequencies include N-H stretching for the amide and sulfonamide groups, C=O stretching for the amide carbonyl, and characteristic S=O stretching for the sulfonyl group. The presence of the quinoline ring would be indicated by C=C and C=N stretching vibrations in the aromatic region. nist.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations | Reference |
| ¹H NMR | Signals for aromatic protons (quinoline and phenyl rings), amide N-H, sulfonamide N-H₂, and acetyl methyl protons. | sigmaaldrich.com |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and acetyl methyl carbon. | sigmaaldrich.comresearchgate.net |
| Mass Spec. | Molecular ion peak, fragmentation peaks corresponding to loss of SO₂, cleavage of S-N bond, and loss of HCN from the quinoline ring. | researchgate.netnih.gov |
| IR Spec. | Absorption bands for N-H stretching (amide & sulfonamide), C=O stretching (amide), and S=O stretching (sulfonyl). | researchgate.netnist.gov |
Chromatographic Separation Methods (HPLC, LC-MS/MS)
Chromatographic techniques are essential for the separation and quantification of this compound and its metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of sulfonamides and quinoline derivatives. Reversed-phase HPLC is a common approach, typically employing a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. nih.govuni.lu Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the quinoline ring system. uni.lu For instance, a method for analyzing 8-hydroxyquinoline (B1678124) utilized UV detection at 200 nm. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for the trace analysis of drugs and their metabolites. nih.govmiamioh.edu After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode. uni.lu The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the target analyte. uni.lu This technique allows for the quantification of this compound and its metabolites at very low concentrations in complex samples like plasma or urine. nih.govmiamioh.edu
Table 2: Typical Chromatographic Conditions for the Analysis of Related Compounds
| Parameter | HPLC | LC-MS/MS | Reference |
| Column | C18 or other reversed-phase columns | C18, Kinetex F5, or similar | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate, formic acid) | Acetonitrile/Water with formic acid | nih.govuni.lunih.gov |
| Elution | Isocratic or Gradient | Gradient | nih.gov |
| Detection | UV-Vis | ESI-MS/MS (MRM mode) | nih.govuni.lu |
| Flow Rate | 0.3 - 1.0 mL/min | 0.2 - 0.5 mL/min | nih.govnih.gov |
Advanced Analytical Approaches for Metabolite Identification
The identification of metabolites is a critical step in drug development. For this compound, metabolism is likely to occur at several sites, including the acetamide, sulfonamide, and quinoline moieties.
Common metabolic transformations for sulfonamides include N-acetylation of the sulfonamide group, hydroxylation of the aromatic rings, and glucuronidation. miamioh.edu Quinoline-based drugs are also known to undergo metabolism, including the formation of N-oxides and glucuronides.
Advanced LC-MS/MS techniques are employed for the identification of these potential metabolites. In addition to targeted MRM experiments for known metabolites, non-targeted approaches are also utilized. These include:
Precursor Ion Scanning: This technique is used to screen for all metabolites that produce a common product ion upon fragmentation. For example, a precursor ion scan for a fragment characteristic of the quinoline core could identify all metabolites containing this structural motif.
Neutral Loss Scanning: This method identifies all precursor ions that lose a specific neutral fragment, such as the loss of a glucuronic acid moiety (176 Da), which is indicative of glucuronide conjugates.
High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. This information is invaluable for proposing and confirming metabolite structures.
By combining these advanced analytical approaches with an understanding of common metabolic pathways, a comprehensive metabolic profile of this compound can be established. nih.gov
Future Directions and Research Opportunities
Development of Novel N-(5-sulfamoylquinolin-8-yl)acetamide Derivatives with Enhanced Properties
The development of novel derivatives of this compound is a key area for future research. The core structure, featuring a quinoline (B57606) ring, a sulfonamide group, and an acetamide (B32628) moiety, offers multiple points for chemical modification to enhance its physicochemical and pharmacological properties.
Structural Modifications and Strategy:
The synthesis of this compound would likely involve a multi-step process. A plausible route could begin with the sulfonation of 8-hydroxyquinoline (B1678124) to produce 8-hydroxyquinoline-5-sulfonic acid, which can then be converted to 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov Subsequent amination would yield 8-hydroxyquinoline-5-sulfonamide. The final step would be the acetylation of the amino group at a different position on the quinoline ring, which would first require the introduction of an amino group that is then acetylated. A more direct approach could involve the copper-catalyzed sulfonylation of 8-aminoquinolines. acs.org The synthesis of related quinoline-sulfonamides has been achieved through the acylation of aminoquinolines with benzenesulfonyl chlorides. nih.gov The acetylation of sulfonamide drugs has also been studied in metabolic contexts. nih.gov
Future synthetic efforts could focus on:
Substitution on the Quinoline Ring: Introducing various substituents (e.g., alkyl, aryl, halogen) on the quinoline nucleus could modulate lipophilicity, electronic properties, and steric interactions, potentially improving target binding and pharmacokinetic profiles.
Modification of the Sulfonamide Group: Altering the sulfonamide moiety, for instance, by creating secondary or tertiary sulfonamides, could influence the compound's acidity and hydrogen bonding capacity, which are often crucial for target engagement.
Variation of the Acetamide Group: The acetamide portion of the molecule can also be modified. For example, replacing the acetyl group with other acyl groups could impact the compound's metabolic stability and interactions with biological targets.
A series of novel quinoline-based benzenesulfonamides have been developed as potent inhibitors of carbonic anhydrase isoforms hCA IX and XII, which are associated with cancer. nih.gov The inhibitory activity was found to be dependent on the substitution pattern on the quinoline and benzene (B151609) rings. nih.gov
Exploration of New Biological Indications
The quinoline-sulfonamide scaffold is associated with a broad spectrum of biological activities, suggesting that this compound and its derivatives could be investigated for a variety of therapeutic indications. nih.gov
Potential Therapeutic Areas:
Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents. nih.gov Specifically, quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com The design of these inhibitors often involves molecular docking and molecular dynamics techniques to optimize their interaction with the target protein. mdpi.com Furthermore, quinoline-based sulfonamides have been developed as selective inhibitors of cancer-associated carbonic anhydrase IX. nih.gov
Antimicrobial Activity: Hybrid molecules incorporating both quinoline and sulfonamide moieties are being explored as a strategy to combat bacterial resistance. rsc.org These compounds can target essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). rsc.org Complexes of quinoline-sulfonamides with metal ions have also demonstrated promising antibacterial and antifungal activity. nih.gov
Neurodegenerative Diseases: Quinoline-sulfonamides have been designed as multi-target agents for Alzheimer's disease by dually inhibiting monoamine oxidases (MAOs) and cholinesterases (ChEs). nih.gov Kinetic studies have revealed that these compounds can act as competitive inhibitors of these enzymes. nih.gov
Enzyme Inhibition: The 8-sulfonamidoquinoline core is a well-known chelator for zinc ions and has been used to develop inhibitors for zinc-dependent matrix metalloproteinases (MMPs). acs.org This suggests that this compound could be explored as an inhibitor for various metalloenzymes.
Antiviral Activity: Quinoline derivatives have been designed and studied as potential inhibitors of HIV non-nucleoside reverse transcriptase, with some compounds showing good binding interactions in molecular docking studies. nih.gov
The following table summarizes the potential biological activities of quinoline-sulfonamide derivatives based on existing research:
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | Inhibition of Pyruvate Kinase M2 (PKM2) | mdpi.com |
| Anticancer | Inhibition of Carbonic Anhydrase IX and XII | nih.gov |
| Antimicrobial | Inhibition of Dihydropteroate Synthase (DHPS) | rsc.org |
| Neuroprotective | Dual Inhibition of Monoamine Oxidase (MAO) and Cholinesterase (ChE) | nih.gov |
| Anti-inflammatory | Inhibition of Matrix Metalloproteinases (MMPs) | acs.org |
| Antiviral | Inhibition of HIV Reverse Transcriptase | nih.gov |
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery and optimization of this compound derivatives, a synergistic approach combining advanced computational and experimental techniques is essential.
Computational Approaches:
Molecular Docking and Dynamics: These methods can be used to predict the binding modes and affinities of novel derivatives with their putative biological targets, guiding the design of more potent and selective compounds. mdpi.comnih.gov For instance, molecular docking was used to study the interaction of quinoline derivatives with the active site of HIV reverse transcriptase. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This technique can establish a correlation between the three-dimensional structure of the compounds and their biological activity, helping to identify key structural features for optimization. nih.gov Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that has been applied to quinoline derivatives to develop models for predicting anticancer activity. nih.gov
In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new derivatives, allowing for the early deselection of compounds with unfavorable profiles. rsc.org
Experimental Validation:
The predictions from computational studies must be validated through rigorous experimental testing. This includes:
Synthesis and Structural Characterization: The designed compounds need to be synthesized and their structures confirmed using techniques like NMR spectroscopy and X-ray crystallography. nih.govacs.org
In Vitro Biological Assays: A battery of in vitro assays is required to determine the biological activity of the new derivatives, such as enzyme inhibition assays and cell-based assays for anticancer or antimicrobial activity. nih.govmdpi.com
Pharmacokinetic and in vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to pharmacokinetic profiling and in vivo models of disease to evaluate their efficacy and safety.
The integration of these computational and experimental methodologies will enable a more rational and efficient drug discovery process for this compound and its future derivatives, unlocking their full therapeutic potential. consensus.appresearchgate.net
Q & A
Q. What are the optimal synthetic routes for N-(5-sulfamoylquinolin-8-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of a quinoline precursor followed by acetylation. Key steps include:
- Sulfamoylation : Reaction of 8-aminoquinoline with sulfamoyl chloride under anhydrous conditions (e.g., in DMF at 0–5°C).
- Acetylation : Protection of the amine group using acetic anhydride in pyridine .
Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres. Impurities like N-(3-iodoquinolin-8-yl)acetamide (a halogenated analog) may form if side reactions occur, necessitating purification via column chromatography .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.2–2.4 ppm (acetamide methyl), δ 8.1–8.5 ppm (quinoline protons), and δ 7.5–7.8 ppm (sulfamoyl NH₂).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, sulfamoyl sulfur-linked carbons at ~125–135 ppm .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z corresponding to C₁₁H₁₀N₃O₃S (calculated: 280.04 g/mol). Fragmentation patterns confirm the sulfamoyl and acetamide groups .
Q. What analytical methods ensure purity in batch preparations?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Retention time (~8.2 min) and peak symmetry (>95%) indicate purity.
- Elemental Analysis : Acceptable deviations ≤0.4% for C, H, N, S .
Advanced Research Questions
Q. How does this compound interact with biological targets?
- Methodological Answer :
- Fluorescent Probing : The quinoline core enables fluorescence-based studies. Monitor binding to metal ions (e.g., Zn²⁺, Fe³⁺) via fluorescence quenching at λₑₓ 350 nm/λₑₘ 450 nm .
- Enzyme Inhibition Assays : Test against kinases or proteases using kinetic assays (e.g., Mosmann’s MTT for cytotoxicity) . IC₅₀ values correlate with sulfamoyl group’s electron-withdrawing effects .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using software like GROMACS. Parameters include:
- LogP (calculated: ~1.8) for membrane permeability.
- Polar surface area (PSA < 90 Ų) for blood-brain barrier penetration .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to assess sulfamoyl group’s electrostatic potential .
Q. How do structural modifications (e.g., halogenation) affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Halogenation : Introducing iodine at position 3 (as in N-(3-iodoquinolin-8-yl)acetamide ) increases steric bulk, reducing IC₅₀ against malaria parasites by ~40% compared to the parent compound .
- Methoxy Substitution : At position 6, enhances solubility but decreases target affinity .
Q. What strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic efficacy)?
- Methodological Answer :
- Dose-Response Meta-Analysis : Aggregate data from multiple studies (e.g., EC₅₀ ranges: 10–50 µM) to identify outliers.
- Cell Line-Specific Profiling : Test across diverse lines (e.g., HEK293 vs. HeLa) to clarify tissue-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
